

1-Bromo-2,4,5-trifluorobenzene molecular weight and formula

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Compound of Interest

Compound Name: 1-Bromo-2,4,5-trifluorobenzene

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Technical Guide: 1-Bromo-2,4,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **1-Bromo-2,4,5-trifluorobenzene**. This versatile fluorinated aromatic compound serves as a key building block in the synthesis of a wide range of molecules, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern offers specific reactivity and physicochemical properties that are highly sought after in modern chemical research and development.

Core Compound Data

1-Bromo-2,4,5-trifluorobenzene is an organohalogen compound with the chemical formula $C_6H_2BrF_3$.^{[1][2]} Its molecular structure consists of a benzene ring substituted with one bromine atom and three fluorine atoms at the 2, 4, and 5 positions.

Quantitative Data Summary

The key quantitative properties of **1-Bromo-2,4,5-trifluorobenzene** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₂ BrF ₃	[1][2]
Molecular Weight	210.98 g/mol	[1]
Alternate Molecular Weight	210.979 g/mol	[2]
CAS Number	327-52-6	[1][2]
Appearance	Liquid	
Melting Point	-19 °C	
Boiling Point	144 °C	
Density	1.802 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.485	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1-Bromo-2,4,5-trifluorobenzene** are crucial for its effective application in research and development.

Synthesis Protocol: Continuous Flow Bromination of 1,2,4-Trifluorobenzene

This protocol is adapted from a continuous-flow synthesis method which offers advantages in terms of safety, efficiency, and scalability.[3]

Materials and Equipment:

- 1,2,4-Trifluorobenzene
- Bromine (Br₂)
- Iron (Fe) catalyst
- Microreactor system (e.g., T-micromixer and tube microreactor)

- Syringe pumps
- Back-pressure regulator
- Collection vessel
- Standard laboratory glassware for workup
- Solvents for extraction and purification (e.g., dichloromethane, saturated sodium bicarbonate solution, brine)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Distillation apparatus

Procedure:

- **System Setup:** Assemble the microreactor system, ensuring all connections are secure. The system should consist of syringe pumps for delivering the reactants, a T-micromixer for efficient mixing, a tube microreactor packed with the iron catalyst, and a back-pressure regulator to maintain the desired pressure.
- **Reactant Preparation:** Prepare a solution of 1,2,4-trifluorobenzene in a suitable solvent if necessary. Prepare a separate solution of bromine.
- **Reaction Initiation:** Using the syringe pumps, introduce the 1,2,4-trifluorobenzene solution and the bromine solution into the T-micromixer at controlled flow rates.
- **Reaction in Microreactor:** The mixed reactants flow through the tube microreactor containing the iron catalyst, where the bromination reaction occurs. The temperature of the microreactor should be carefully controlled.
- **Product Collection:** The output from the microreactor is passed through the back-pressure regulator and collected in a cooled vessel.

- **Workup:** Quench the reaction mixture by washing with a saturated sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts. Separate the organic layer.
- **Extraction and Drying:** Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation to yield pure **1-Bromo-2,4,5-trifluorobenzene**.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of **1-Bromo-2,4,5-trifluorobenzene**. The following is a general protocol that can be adapted for specific instrumentation.

Materials and Equipment:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)
- Helium carrier gas
- Sample vials
- Microsyringe
- **1-Bromo-2,4,5-trifluorobenzene** sample
- Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

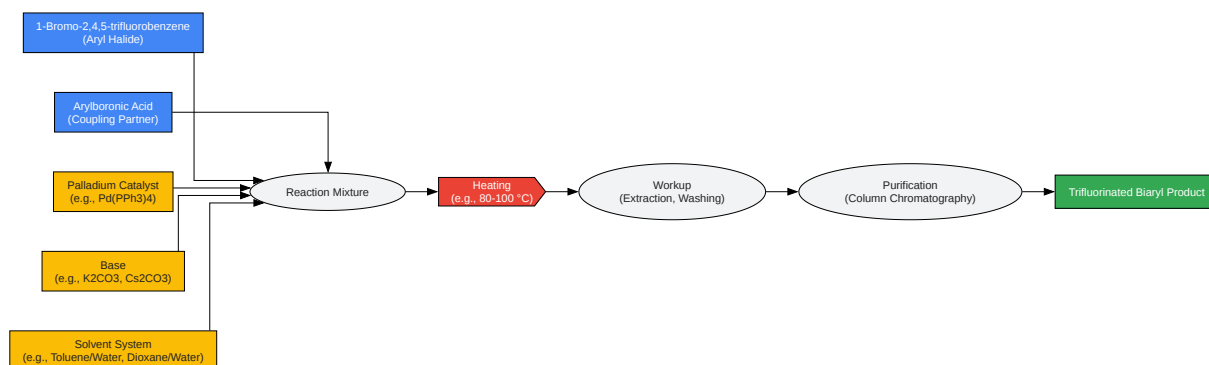
Procedure:

- **Sample Preparation:** Prepare a dilute solution of the **1-Bromo-2,4,5-trifluorobenzene** sample in a suitable volatile solvent. A typical concentration is in the range of 100-1000 ppm.

- Instrument Setup:
 - Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C). Use a split or splitless injection mode as appropriate for the sample concentration.
 - Oven Program: A typical temperature program would be to hold at an initial temperature (e.g., 50 °C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C) and hold for a few minutes.
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
 - Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C). Acquire data in electron ionization (EI) mode over a mass range of m/z 50-300.
- Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and start the data acquisition.
- Data Analysis:
 - Chromatogram: Analyze the total ion chromatogram (TIC) to determine the retention time of the main peak corresponding to **1-Bromo-2,4,5-trifluorobenzene**. The presence of other peaks would indicate impurities.
 - Mass Spectrum: Obtain the mass spectrum of the main peak. The fragmentation pattern should be consistent with the structure of **1-Bromo-2,4,5-trifluorobenzene**, with characteristic isotopic peaks for bromine. The molecular ion peak should be observed at m/z 210 and 212 with approximately equal intensity.^[1]

Application Workflow: Suzuki-Miyaura Cross-Coupling

1-Bromo-2,4,5-trifluorobenzene is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of **1-Bromo-2,4,5-trifluorobenzene** with an arylboronic acid and can be optimized for specific substrates.

Materials and Equipment:

- **1-Bromo-2,4,5-trifluorobenzene**
- Arylboronic acid

- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate)
- Degassed solvent system (e.g., 1,4-dioxane and water)
- Schlenk flask or reaction vial
- Magnetic stirrer and hotplate
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification

Procedure:

- Reaction Setup: To a Schlenk flask, add **1-Bromo-2,4,5-trifluorobenzene** (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2.0 equiv).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Solvent Addition: Add the degassed solvent system to the reaction flask via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired trifluorinated biaryl compound.

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References

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